molecular formula C9H10N4O B15341468 Acetamide,N-(3-aminopyrazolo[1,5-A](pyridin-2-YL))-

Acetamide,N-(3-aminopyrazolo[1,5-A](pyridin-2-YL))-

Cat. No.: B15341468
M. Wt: 190.20 g/mol
InChI Key: CSHLZYGRAHLJOB-UHFFFAOYSA-N
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Description

Acetamide, N-(3-aminopyrazolo: 1,5-a)- is a chemical compound with the molecular formula C_9H_8N_4O It is a derivative of acetamide where the acetyl group is attached to a pyrazolo[1,5-a]pyridin-2-yl moiety with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-aminopyrazolo 1,5-a)- typically involves the following steps:

  • Starting Materials: : The synthesis begins with pyrazolo[1,5-a]pyridin-2-ylamine as the starting material.

  • Acetylation: : The amino group on the pyrazolo[1,5-a]pyridin-2-yl moiety is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

  • Purification: : The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale acetylation processes to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-aminopyrazolo: 1,5-a)- can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the acetyl group or other functional groups present in the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the acetyl group or the amino group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

  • Substitution: : Nucleophiles such as ammonia (NH_3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives of the acetyl group.

  • Substitution: : Formation of substituted derivatives at the acetyl or amino group.

Scientific Research Applications

Acetamide, N-(3-aminopyrazolo: 1,5-a)- has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : The compound can be used in biochemical studies to understand enzyme interactions and protein binding.

  • Industry: : It can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(3-aminopyrazolo 1,5-a)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acetamide, N-(3-aminopyrazolo: 1,5-a)- can be compared with other similar compounds such as:

  • N-(Pyridin-3-yl)acetamide: : Similar structure but lacks the pyrazolo moiety.

  • 3-Acetamidopyridine: : Similar acetyl group but different core structure.

The uniqueness of Acetamide, N-(3-aminopyrazolo 1,5-a)- lies in its pyrazolo[1,5-a]pyridin-2-yl moiety, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(3-aminopyrazolo[1,5-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-6(14)11-9-8(10)7-4-2-3-5-13(7)12-9/h2-5H,10H2,1H3,(H,11,12,14)

InChI Key

CSHLZYGRAHLJOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2C=CC=CC2=C1N

Origin of Product

United States

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